N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target receptor tyrosine kinases .
Mode of Action
It is likely that it interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions, similar to other compounds with a pyridine nucleus .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways related to cell proliferation and apoptosis, particularly in the context of cancer .
Pharmacokinetics
It is noted that compounds with a tpsa below 140 are expected to have poor oral bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against certain cancer cell lines .
Properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c27-31(28,18-7-8-20-16(12-18)9-11-29-20)26-19-6-2-1-4-15(19)13-21-24-22(25-30-21)17-5-3-10-23-14-17/h1-8,10,12,14,26H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULXTQLISRZYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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